molecular formula C20H24INO2 B2780680 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide CAS No. 1025707-60-1

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide

Cat. No.: B2780680
CAS No.: 1025707-60-1
M. Wt: 437.321
InChI Key: PDGZEGONCOXAFD-LBEJWNQZSA-M
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Description

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide is a complex organic compound that features a benzodioxole moiety, a pyridinium ion, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Synthesis of the Ethenyl Intermediate: The benzodioxole is then reacted with an appropriate aldehyde under basic conditions to form the ethenyl intermediate.

    Quaternization of Pyridine: The ethenyl intermediate is then reacted with hexyl iodide in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodide ion can be substituted with other nucleophiles such as cyanide or thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide or sodium thiocyanate in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkane or alcohol.

    Substitution: Formation of nitriles or thiocyanates.

Scientific Research Applications

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the functional groups attached.

    6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Similar ethenyl linkage but different core structure.

    Various Benzoxazepines: Similar structural motifs but different heterocyclic systems.

Uniqueness

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide is unique due to its combination of a benzodioxole moiety, a pyridinium ion, and a hexyl chain, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24NO2.HI/c1-2-3-4-6-13-21-14-7-5-8-18(21)11-9-17-10-12-19-20(15-17)23-16-22-19;/h5,7-12,14-15H,2-4,6,13,16H2,1H3;1H/q+1;/p-1/b11-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGZEGONCOXAFD-LBEJWNQZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)OCO3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)OCO3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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